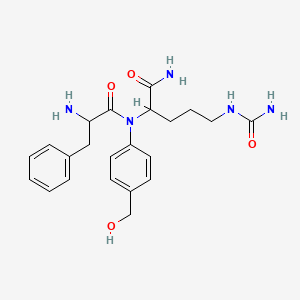

L-Phe-Cit-PAB

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-Phe-Cit-PAB is a dipeptide-based linker used in the design of antibody-drug conjugates (ADCs). This compound is composed of phenylalanine (L-Phe), citrulline (Cit), and para-aminobenzyloxycarbonyl (PAB). It is specifically designed to be cleaved by cathepsin B, an enzyme highly expressed in tumor cells, making it a valuable tool in targeted cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phe-Cit-PAB involves several steps:

Protection of Amino Groups: The amino groups of phenylalanine and citrulline are protected using suitable protecting groups such as Fmoc (fluorenylmethyloxycarbonyl).

Coupling Reaction: The protected amino acids are coupled using a coupling reagent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Deprotection: The protecting groups are removed under acidic conditions to yield the free dipeptide.

Attachment of PAB: The PAB moiety is attached to the dipeptide using a suitable linker, often involving carbamate formation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Synthesis: Large-scale batch reactors are used for the coupling and deprotection steps.

Purification: The product is purified using techniques like high-performance liquid chromatography (HPLC).

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Phe-Cit-PAB undergoes several types of chemical reactions:

Cleavage by Cathepsin B: The primary reaction is the enzymatic cleavage by cathepsin B, which releases the attached drug payload.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the peptide bonds.

Oxidation and Reduction: While less common, the aromatic ring in the PAB moiety can undergo oxidation and reduction reactions.

Common Reagents and Conditions

Cleavage: Cathepsin B in a lysosomal environment (acidic pH).

Hydrolysis: Acidic or basic conditions, such as HCl or NaOH.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like sodium borohydride (NaBH₄).

Major Products

Cleavage Products: The primary products are the free drug payload and the cleaved dipeptide.

Hydrolysis Products: Amino acids and PAB derivatives.

Oxidation/Reduction Products: Modified aromatic rings in the PAB moiety.

Scientific Research Applications

L-Phe-Cit-PAB has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of ADCs, facilitating the targeted delivery of cytotoxic drugs to cancer cells.

Biology: Studied for its role in enzyme-substrate interactions, particularly with cathepsin B.

Medicine: Integral in the development of targeted cancer therapies, improving the efficacy and reducing the side effects of chemotherapy.

Mechanism of Action

The mechanism of action of L-Phe-Cit-PAB involves:

Targeting: The ADC binds to a specific antigen on the surface of cancer cells.

Internalization: The ADC-antigen complex is internalized by the cancer cell through endocytosis.

Cleavage: Inside the lysosome, cathepsin B cleaves the this compound linker, releasing the cytotoxic drug.

Cytotoxicity: The released drug exerts its cytotoxic effects, leading to the death of the cancer cell.

Comparison with Similar Compounds

Similar Compounds

Val-Cit-PAB: Another dipeptide-based linker used in ADCs, cleaved by cathepsin B.

Phe-Lys-PAB: A similar linker with phenylalanine and lysine, also used in ADCs.

Uniqueness

L-Phe-Cit-PAB is unique due to its specific cleavage by cathepsin B, providing high specificity and stability in the bloodstream. This makes it particularly effective in targeting tumor cells while minimizing off-target effects .

Properties

Molecular Formula |

C22H29N5O4 |

|---|---|

Molecular Weight |

427.5 g/mol |

IUPAC Name |

2-[N-(2-amino-3-phenylpropanoyl)-4-(hydroxymethyl)anilino]-5-(carbamoylamino)pentanamide |

InChI |

InChI=1S/C22H29N5O4/c23-18(13-15-5-2-1-3-6-15)21(30)27(17-10-8-16(14-28)9-11-17)19(20(24)29)7-4-12-26-22(25)31/h1-3,5-6,8-11,18-19,28H,4,7,12-14,23H2,(H2,24,29)(H3,25,26,31) |

InChI Key |

UQJFJUGSDNWGMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)CO)C(CCCNC(=O)N)C(=O)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-fluorophenyl)-3-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B15111127.png)

![2,2,2-trichloro-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B15111135.png)

![methyl (2Z)-3-amino-4-[(2-hydroxyethyl)amino]-4-oxobut-2-enoate](/img/structure/B15111139.png)

![4-Iodo-1-[(4-naphthylpiperazinyl)sulfonyl]benzene](/img/structure/B15111140.png)

methanone](/img/structure/B15111141.png)

![N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B15111144.png)

![1-Propanone, 2-[[2-[(2-hydroxyethyl)amino]-5-quinolinyl]oxy]-1-[(2R)-4-(1-isoquinolinyl)-2-methyl-1-piperazinyl]-, (2S)-](/img/structure/B15111153.png)

![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15111158.png)

![ethyl 2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B15111165.png)

![(2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-[4-(propan-2-yl)benzylidene]-1-benzofuran-3(2H)-one](/img/structure/B15111173.png)

![5-[(3-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride](/img/structure/B15111180.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide](/img/structure/B15111194.png)